molecular formula C8H7BN2O2S B14078910 (4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid

(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid

Cat. No.: B14078910
M. Wt: 206.03 g/mol
InChI Key: YQYFPQDBVYWHDY-UHFFFAOYSA-N
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Description

(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a pyrimidine ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid typically involves the formation of the boronic acid group on a pre-formed pyrimidinyl-thiophene scaffold. One common method involves the borylation of a halogenated pyrimidinyl-thiophene precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halogenated organic compounds to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of (4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyrimidin-2-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a pyrimidine and a thiophene ring, which can provide distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules with specific desired properties .

Properties

Molecular Formula

C8H7BN2O2S

Molecular Weight

206.03 g/mol

IUPAC Name

(4-pyrimidin-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O2S/c12-9(13)7-4-6(5-14-7)8-10-2-1-3-11-8/h1-5,12-13H

InChI Key

YQYFPQDBVYWHDY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=NC=CC=N2)(O)O

Origin of Product

United States

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